2-ethoxyacetyl chloride

Description

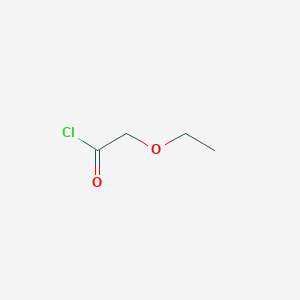

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMWWAIBJJFPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161473 | |

| Record name | Ethoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14077-58-8 | |

| Record name | 2-Ethoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethoxyacetyl Chloride

CAS Number: 14077-58-8

This technical guide provides an in-depth overview of 2-ethoxyacetyl chloride, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document covers its chemical properties, detailed synthesis and reaction protocols, safety information, and applications, with a focus on data presentation and experimental clarity.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2][3] It is a reactive acyl chloride sensitive to moisture and heat.[3] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 14077-58-8 | [4] |

| Molecular Formula | C₄H₇ClO₂ | [4] |

| Molecular Weight | 122.55 g/mol | [4] |

| Boiling Point | 125 °C | [3] |

| Density (Specific Gravity) | 1.12 g/cm³ (at 20°C) | [3] |

| Flash Point | 45 °C | [3] |

| Purity | >95.0% (GC) | [1][2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, ethoxyacetic acid. This transformation can be efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis from Ethoxyacetic Acid using Thionyl Chloride

This method is a widely used procedure for the preparation of acyl chlorides.[5][6] The reaction proceeds with the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place ethoxyacetic acid. The apparatus should be dried and operated under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the ethoxyacetic acid. The addition can be done at room temperature.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.[7] The resulting crude this compound is then purified by fractional distillation under reduced pressure.

DOT Diagram: Synthesis of this compound with Thionyl Chloride

Caption: Synthesis of this compound from ethoxyacetic acid.

Synthesis from Ethoxyacetic Acid using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF).[6] This method is typically performed at lower temperatures.

Experimental Protocol:

-

Reaction Setup: To a solution of ethoxyacetic acid in an inert anhydrous solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

-

Addition of Oxalyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of carbon monoxide, carbon dioxide, and hydrogen chloride indicates the reaction is proceeding.

-

Workup and Purification: The solvent and excess reagents are removed under reduced pressure to yield the crude this compound, which can be used directly or further purified by vacuum distillation.

Key Reactions of this compound

As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form the corresponding ethoxyacetate esters. This reaction is typically rapid and exothermic.

Experimental Protocol: Synthesis of Ethyl 2-Ethoxyacetate

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanol (1.0 equivalent) in an anhydrous, non-protic solvent such as dichloromethane or diethyl ether, often in the presence of a base like pyridine or triethylamine (1.1 equivalents) to neutralize the HCl byproduct.

-

Addition of this compound: Cool the solution in an ice bath. Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by distillation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 14077-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Ethyl acetate can be prepared by . [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Reactivity Profile of 2-Ethoxyacetyl Chloride: A Technical Guide for Synthetic Chemists

Introduction

2-Ethoxyacetyl chloride (CAS No: 14077-58-8) is a valuable bifunctional reagent in modern organic synthesis, prized for its role as a versatile building block in the construction of complex molecules.[1][2] As an acyl chloride, its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a potent acylating agent. The presence of an ether linkage provides additional structural diversity and potential for hydrogen bonding in the resulting products. This technical guide provides an in-depth analysis of the reactivity profile of this compound, focusing on its core reactions, experimental considerations, and applications, particularly within the pharmaceutical and fine chemical industries.[1][3]

Physicochemical Properties and Handling

This compound is a colorless to light yellow, flammable liquid.[4][5] Like most acyl chlorides, it is highly sensitive to moisture and will fume when exposed to atmospheric water, hydrolyzing to form 2-ethoxyacetic acid and hydrochloric acid.[6] Due to its corrosive and reactive nature, it must be handled with appropriate personal protective equipment in a dry, well-ventilated environment.[2][3] Commercial preparations are often stabilized with a small amount of magnesium oxide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [2] |

| CAS Number | 14077-58-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 133-135 °C (lit.) | |

| Density | 1.116 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.429 (lit.) | |

| Water Solubility | Insoluble, reacts | [3] |

| Hazard Class | 8 (Corrosive) | [3] |

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the adjacent chlorine and oxygen atoms. This renders the molecule highly susceptible to attack by a wide range of nucleophiles.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism.[9][10] First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.[9][11]

References

- 1. This compound, 97%, stab. with 0.3% Magnesium oxide 25 g | Request for Quote [thermofisher.com]

- 2. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Best Ethoxyacetyl chloride (2-Ethoxy-Acetyl chloroide) factory and suppliers | PTG [ptgchemical.com]

- 4. This compound | 14077-58-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 14077-58-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 6. krwater.com [krwater.com]

- 7. Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep in Pearson+ [pearson.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Ethoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride, with the IUPAC name This compound , is a reactive acyl chloride compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an ether linkage and a reactive acyl chloride moiety, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3][4] It is sensitive to moisture and heat.[4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14077-58-8 | [1] |

| Molecular Formula | C4H7ClO2 | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Boiling Point | 125 °C | [4] |

| Density (20/20) | 1.12 g/mL | [4] |

| Refractive Index | 1.4175-1.4225 | [3] |

| Flash Point | 45 °C | [4] |

| Purity (GC) | >95.0% - >96.0% | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 2-ethoxyacetic acid. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.

1. Synthesis of the Precursor: 2-Ethoxyacetic Acid

A detailed, reliable protocol for the synthesis of 2-ethoxyacetic acid is provided by Organic Syntheses.[5]

-

Reaction:

-

Procedure:

-

In a 2-liter round-bottomed flask equipped with a long reflux condenser, dissolve 69 g (3 gram atoms) of metallic sodium in 1250 cc of absolute ethyl alcohol. The sodium should be added at a rate that maintains a gentle reflux.

-

Once the sodium has completely dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 cc of absolute alcohol in 20-cc portions.

-

After the addition is complete, heat the mixture gently for ten minutes.

-

Remove the excess alcohol by distillation from a steam bath, followed by passing steam through the residue.

-

Cool the aqueous solution and add 140 cc (1.7 moles) of concentrated hydrochloric acid (sp. gr. 1.19).

-

Filter the precipitated sodium chloride with suction and wash it with two 50-cc portions of ether.

-

Saturate the filtrate with dry sodium sulfate (30–35 g) and extract it with the ether used for washing, plus an additional 100 cc of ether.

-

Separate the ether layer and extract the aqueous layer four more times with 100-cc portions of fresh ether.

-

Remove the ether by distillation from a steam bath.

-

Distill the residue under reduced pressure. The 2-ethoxyacetic acid boils at 109–111°C/17–18 mm. The expected yield is 115–116 g (74% of the theoretical amount).[5]

-

2. Conversion of 2-Ethoxyacetic Acid to this compound

While a specific, detailed experimental protocol for the conversion of 2-ethoxyacetic acid to this compound was not found in the searched literature, a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride is well-established. The following is a representative protocol based on the synthesis of a similar compound.

-

Reaction:

-

Representative Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂), place 1 mole of 2-ethoxyacetic acid.

-

Slowly add 1.2 to 1.5 moles of thionyl chloride to the flask. The reaction may be exothermic and should be cooled if necessary.

-

After the initial reaction subsides, heat the mixture to reflux for 1-3 hours, or until the evolution of gas ceases.

-

After cooling, the excess thionyl chloride can be removed by distillation.

-

The resulting this compound is then purified by fractional distillation under reduced pressure.

-

Key Reactions of this compound

This compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.

1. Esterification with Ethanol

The reaction of this compound with ethanol is a rapid and exothermic process that yields ethyl 2-ethoxyacetate.[6][7]

-

Reaction:

-

General Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve ethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.

-

A base, such as pyridine or triethylamine (1.1 equivalents), is typically added to scavenge the HCl byproduct.

-

Slowly add this compound (1 equivalent) to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water, dilute acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation.

-

2. Amidation with Aniline

The reaction with amines, such as aniline, produces N-substituted amides. The reaction is typically vigorous.

-

Reaction:

-

Representative Procedure (adapted from the acetylation of aniline): [8][9]

-

Dissolve aniline (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran in a flask.

-

Add a slight excess of a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the solution to neutralize the HCl formed during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled aniline solution with constant stirring.

-

After the addition, allow the reaction to proceed at room temperature for a few hours, monitoring its completion by TLC.

-

Upon completion, the reaction mixture is typically diluted with the solvent and washed sequentially with water, dilute acid (to remove excess amine and base), and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude amide can be purified by recrystallization or column chromatography.

-

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from 2-ethoxyacetic acid.

Nucleophilic Acyl Substitution Pathway

Caption: General and specific nucleophilic substitution reactions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor.[1] It is also corrosive and causes severe skin burns and eye damage.[1] Inhalation may be harmful.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[4]

Conclusion

This compound is a key synthetic intermediate with well-defined properties and reactivity. This guide provides essential information for its safe handling, synthesis, and application in organic synthesis, particularly for professionals in research and drug development. The provided experimental protocols, while in some cases representative, offer a solid foundation for its practical use in the laboratory.

References

- 1. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethoxyacetyl chloride | 14077-58-8 [chemicalbook.com]

- 3. This compound, 97%, stab. with 0.3% Magnesium oxide 25 g | Buy Online [thermofisher.com]

- 4. This compound | 14077-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]

physical state of 2-ethoxyacetyl chloride at 20 deg.C

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physical state and associated properties of 2-ethoxyacetyl chloride at a standard ambient temperature of 20°C. The information is compiled from verified sources to ensure accuracy for laboratory and research applications.

Physical State at 20°C

Based on its fundamental physical properties, this compound exists as a liquid at 20°C. This determination is supported by its known melting and boiling points, which lie significantly below and above this temperature, respectively.

Physical Properties

The key physical constants for this compound are summarized in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

| Property | Value |

| Physical State at 20°C | Liquid |

| Boiling Point | 131-132 °C at 743 mmHg |

| Molecular Formula | C4H7ClO2 |

| Molecular Weight | 122.55 g/mol |

Logical Determination of Physical State

The physical state of a substance at a given temperature is determined by its melting and boiling points. The following diagram illustrates the logical workflow for determining the physical state of this compound at 20°C.

Caption: Logical flow for determining the physical state at 20°C.

Experimental Considerations

While detailed experimental protocols for the synthesis or specific reactions of this compound are beyond the scope of this specific data sheet, standard laboratory procedures for handling liquid acid chlorides should be followed. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood. Due to its reactivity, it should be protected from moisture.

A Technical Guide to 2-Ethoxyacetyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility lies in its ability to introduce the 2-ethoxyacetyl moiety into a variety of molecular scaffolds, primarily through acylation reactions with nucleophiles such as amines and alcohols. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, a detailed experimental protocol for a key reaction, and a discussion of its applications.

Synonyms and Identification

Proper identification of chemical reagents is crucial for accurate and reproducible research. This compound is known by several synonyms, which are often encountered in chemical literature and supplier catalogs.

| Synonym | Reference |

| Ethoxyacetic Acid Chloride | [1] |

| ethoxyacetyl chloride | [1] |

| 2-ethoxy-Acetyl chloroide | [1] |

| Acetyl chloride, 2-ethoxy- | [1] |

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 14077-58-8 .[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C4H7ClO2 | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 124 °C | [1] |

| Density | 1.119 g/cm³ | [1] |

| Refractive Index | 1.4204 | [1] |

| Solubility | Insoluble in water | [1] |

| Purity | >95.0% (GC) |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an acylating agent.[1] It readily reacts with nucleophiles to form a variety of useful compounds.

Amide Formation

This compound reacts with primary and secondary amines to form N-(2-ethoxyacetyl) amides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] A notable example is its use in the synthesis of cis-ethoxyacetamide from cis-3-amino-6-methylchroman-4-ol.[1]

Ester Formation

While less commonly cited in the readily available literature, as an acyl chloride, it would be expected to react with alcohols to form the corresponding 2-ethoxyacetate esters.

Enzymatic Kinetic Resolution of Chiral Amines

An important application in the field of stereoselective synthesis is the use of 2-alkoxyacetates, derived from their respective acyl chlorides, as acylating agents in the enzymatic kinetic resolution of chiral amines.[3] This process allows for the separation of enantiomers of a racemic amine, a critical step in the development of many chiral drugs.

Experimental Protocol: N-Acylation of an Amine

The following is a representative, generalized protocol for the N-acylation of a primary or secondary amine with this compound. This procedure is based on standard methodologies for reactions between acyl chlorides and amines.

Materials:

-

A primary or secondary amine

-

This compound

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude N-(2-ethoxyacetyl) amide can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any direct involvement of this compound in specific biological signaling pathways. Its role in drug discovery and development is primarily as a synthetic intermediate to build more complex molecules.[1] The biological activity of the final products will be dependent on the overall structure of the molecule, rather than the 2-ethoxyacetyl moiety itself. Researchers synthesizing novel compounds using this compound for biological evaluation would need to conduct appropriate assays to determine their specific activities and mechanisms of action.

Logical Workflow for N-Acylation

The following diagram illustrates the general workflow for the N-acylation of an amine using this compound, from starting materials to the purified product.

Caption: General workflow for the synthesis of N-(2-ethoxyacetyl) amides.

Conclusion

This compound is a valuable reagent for the introduction of the 2-ethoxyacetyl group in organic synthesis. Its primary application is in the formation of amides, which are key intermediates in the development of new pharmaceuticals and other functional molecules. While no direct biological activity or involvement in signaling pathways has been reported for this compound itself, its utility as a synthetic building block makes it a compound of interest for researchers in drug discovery and development. The provided experimental protocol and workflow offer a practical guide for its use in the laboratory. As with all reactive acyl chlorides, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Ethoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling 2-ethoxyacetyl chloride and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No: 14077-58-8) is a reactive acyl chloride used as an intermediate in fine chemical synthesis and pharmaceutical development.[1] While a valuable reagent, it presents significant safety and health hazards that necessitate stringent handling procedures. This guide provides a comprehensive overview of its chemical properties, known and potential hazards, and recommended safety protocols to ensure its safe use in a laboratory setting. Due to a lack of specific experimental toxicity data for this compound, this guide incorporates information from analogous compounds and general principles of acyl chloride reactivity to provide a thorough assessment of potential risks.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₂ | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pungent | [4] |

| Boiling Point | 124-125 °C | [1] |

| Flash Point | 45 °C (113 °F) | [1] |

| Density | 1.119 g/cm³ | [1] |

| Vapor Pressure | 13.3 mmHg at 25 °C | [1] |

| Water Solubility | Insoluble; reacts violently with water | [1][4] |

| Refractive Index | 1.411 - 1.4225 | [1] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation[5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[6][7] |

Signal Word: Danger[2]

Hazard Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin Corrosion/Eye Damage)

-

Exclamation Mark (Acute Toxicity, Respiratory Irritation)

Toxicological Hazards

Acute Toxicity

| Route | Hazard | Symptoms | Notes |

| Inhalation | Harmful if inhaled (Category 4)[2] | May cause respiratory irritation, coughing, sore throat, burning sensation, and shortness of breath.[4] High concentrations may lead to pulmonary edema.[8] | Due to its volatility and reactivity, inhalation is a primary route of exposure. |

| Dermal | Causes severe skin burns (Category 1B)[2] | Causes redness, pain, burning sensation, blisters, and severe skin burns.[4] | The substance can be absorbed through the skin. |

| Oral | Corrosive on ingestion[4] | Causes burns to the mouth, throat, and stomach, abdominal pain, and shortness of breath.[4] | Ingestion is not a typical route of occupational exposure but can occur through accidental contamination. |

| Eye | Causes serious eye damage (Category 1)[2] | Causes redness, pain, and severe burns.[4] | Direct contact can lead to irreversible eye damage. |

Chronic Toxicity

There is no specific data on the chronic toxicity of this compound. However, repeated or prolonged inhalation of vapors of analogous compounds may cause chronic inflammation of the upper respiratory tract and may affect the lungs.[4]

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is its high reactivity as an acylating agent. Upon contact with biological tissues, it is expected to rapidly hydrolyze, releasing hydrochloric acid (HCl) and ethoxyacetic acid.

The immediate corrosive effects are primarily due to the generation of HCl, which causes severe burns to the skin, eyes, and respiratory tract.[4] Ethoxyacetic acid, a known metabolite of ethylene glycol monoethyl ether, has been shown to have reproductive and developmental toxicity in animal studies.[9][10] It is also known to induce testicular toxicity in rats.[10][11] The metabolism of the ethoxy group can also lead to the formation of other toxic metabolites.[12]

Physical Hazards

Flammability

This compound is a flammable liquid and vapor (Category 3).[2] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]

| Flammability Parameter | Value |

| Flash Point | 45 °C (113 °F) |

| GHS Flammability Category | 3 |

Reactivity and Stability

This compound is a reactive chemical that is sensitive to moisture.[3] It reacts violently with water, alcohols, strong bases, amines, and oxidizing agents.[3][4] Contact with water releases toxic and corrosive hydrogen chloride gas and ethoxyacetic acid.[4] It may also be corrosive to metals.[6][7]

Incompatible Materials:

-

Water

-

Alcohols

-

Strong bases

-

Amines

-

Oxidizing agents

-

Metals

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[3]

Experimental Protocols

While specific experimental data for this compound is not available, the following are summaries of standard methodologies that would be used to assess its key hazards.

Flammability Testing (Based on UN Test N.1 for Readily Combustible Solids - adapted for liquids)

Objective: To determine the flammability characteristics of a liquid.

Methodology: A common method is the closed-cup flash point test (e.g., ASTM D93).[11] A sample of the liquid is placed in a closed cup and heated at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[13]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD 431)

Objective: To determine the potential of a chemical to cause skin corrosion.

Methodology: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used. The test chemical is applied topically to the skin tissue surface for specific exposure times (e.g., 3 minutes and 1 hour). Cell viability is then measured using a cellular activity assay (e.g., MTT assay). A reduction in cell viability below certain thresholds indicates a corrosive potential.[14][15][16][17]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD 492)

Objective: To identify chemicals that may cause serious eye damage.

Methodology: A reconstructed human cornea-like epithelium (RhCE) model is exposed to the test chemical. The viability of the epithelial cells is measured after exposure. A significant reduction in cell viability suggests the potential for serious eye damage.[2]

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be worn.

Handling

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools.[3]

-

Take precautionary measures against static discharge.[3]

-

Avoid breathing vapors or mists.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep container tightly closed.

-

Store away from incompatible materials such as water, alcohols, bases, amines, and oxidizing agents.[3]

-

Store in a corrosive-resistant container.[6]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with this compound.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated. Reaction with water produces toxic and corrosive gases.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (PPE).[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal. Use spark-proof tools.[3]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations. Waste materials are likely to be hazardous.

Conclusion

This compound is a valuable but hazardous chemical. A thorough understanding of its properties and adherence to strict safety protocols are essential for its safe use. The lack of specific toxicological data for this compound underscores the importance of treating it with the utmost caution, assuming a high degree of hazard based on its chemical class. Researchers, scientists, and drug development professionals must prioritize safety through the consistent use of appropriate engineering controls, personal protective equipment, and emergency preparedness.

References

- 1. Best Ethoxyacetyl chloride (2-Ethoxy-Acetyl chloroide) factory and suppliers | PTG [ptgchemical.com]

- 2. Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.7 2,4-D (020) (T)** [fao.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Reproductive toxicology. Ethoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 乙氧基乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ethoxyacetic acid | 627-03-2 [chemicalbook.com]

- 12. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. episkin.com [episkin.com]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for 2-ethoxyacetyl chloride. Understanding these parameters is essential for ensuring the compound's integrity, maximizing its shelf-life, and ensuring safety in research and development settings.

Chemical Profile and Inherent Stability

This compound (CAS No: 14077-58-8) is a reactive acyl chloride used as a chemical intermediate. Its stability is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of a stabilizer, typically around 0.3% magnesium oxide, is common in commercial preparations to mitigate degradation.[1]

Susceptibility to Hydrolysis

As with other acyl chlorides, this compound reacts readily with water and other protic solvents. This hydrolysis reaction is typically rapid and results in the formation of 2-ethoxyacetic acid and corrosive hydrogen chloride gas. The reaction is autocatalytic due to the production of HCl. Therefore, exposure to moisture, including atmospheric humidity, is a primary cause of degradation.

Thermal Decomposition

Exposure to high temperatures can induce the decomposition of this compound. The primary hazardous decomposition products upon heating are carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[1][2]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following table summarizes the recommended conditions based on available safety data sheets and chemical supplier information.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (0-10°C)[2] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon)[2] | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, corrosive-resistant container[2] | To prevent leakage and protect from external environment. Glass or specialized plastic containers are recommended. |

| Environment | Cool, dry, and well-ventilated area[1] | To prevent condensation and accumulation of flammable or corrosive vapors. |

| Incompatible Materials | Strong bases, amines, oxidizing agents, water/moisture[1] | To avoid violent reactions, degradation, and potential safety hazards. |

Quantitative Stability Data (Representative)

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents representative data based on the known behavior of similar acyl chlorides. These values should be considered illustrative and used as a guideline for designing internal stability studies.

| Condition | Parameter | Value (Example) | Analytical Method |

| Hydrolytic Stability | Half-life in aqueous buffer (pH 7) | < 10 minutes | HPLC-UV or Ion Chromatography |

| Thermal Stability | Onset of decomposition (TGA) | > 150°C | Thermogravimetric Analysis |

| Long-Term Storage (0-10°C, Inert Gas) | Purity after 12 months | > 95% | Gas Chromatography (GC-FID) |

| Accelerated Storage (25°C, Inert Gas) | Purity after 3 months | < 90% | Gas Chromatography (GC-FID) |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols can be adapted for specific laboratory conditions and analytical instrumentation.

Protocol for Purity Assessment by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of this compound and monitoring its degradation over time.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

-

High-purity inert carrier gas (e.g., Helium or Nitrogen).

-

Anhydrous solvent for sample dilution (e.g., Dichloromethane or Acetonitrile).

-

This compound reference standard.

Procedure:

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately prepare a stock solution of this compound in the anhydrous solvent. Create a series of dilutions for calibration.

-

Instrument Setup:

-

Injector Temperature: 200°C

-

Detector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas Flow: 1-2 mL/min.

-

-

Analysis: Inject a known volume of the prepared sample and standards into the GC.

-

Data Analysis: Identify and quantify the this compound peak based on the retention time of the reference standard. Calculate the purity by area percent or against the calibration curve.

Protocol for Monitoring Hydrolysis by Ion Chromatography

This method quantifies the formation of chloride ions as a result of hydrolysis.

Instrumentation:

-

Ion chromatograph with a conductivity detector.

-

Anion-exchange column.

Reagents:

-

Deionized water.

-

Appropriate eluent (e.g., sodium carbonate/bicarbonate buffer).

-

Chloride standard solution.

Procedure:

-

Reaction Setup: In a controlled environment, add a known amount of this compound to a known volume of deionized water or buffer at a specific temperature.

-

Sampling: At various time points, withdraw an aliquot of the reaction mixture and quench any further reaction by dilution with the eluent.

-

Analysis: Inject the diluted sample into the ion chromatograph.

-

Data Analysis: Quantify the chloride ion concentration by comparing the peak area to a calibration curve prepared from the chloride standard. The rate of hydrolysis can be determined from the increase in chloride concentration over time.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Decomposition pathways of this compound.

Caption: Experimental workflow for stability testing.

Caption: Decision tree for proper storage and handling.

References

Spectroscopic Profile of 2-Ethoxyacetyl Chloride: A Technical Guide

Introduction

2-Ethoxyacetyl chloride (C4H7ClO2, CAS No: 14077-58-8) is a reactive acyl chloride compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The NMR data presented herein is predicted, while the IR and MS data are based on characteristic functional group analysis and fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.28 | Triplet | 3H | CH₃ |

| 3.65 | Quartet | 2H | O-CH₂-CH₃ |

| 4.60 | Singlet | 2H | Cl-C(=O)-CH₂-O |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 14.9 | CH₃ |

| 67.5 | O-CH₂-CH₃ |

| 76.0 | Cl-C(=O)-CH₂-O |

| 171.0 | C=O |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acyl chloride)[2] |

| ~1100 | Strong | C-O stretch (ether) |

| 2850-2990 | Medium-Strong | C-H stretch (alkane) |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 122/124 | [M]⁺ (Molecular ion) |

| 87 | [M-Cl]⁺ (Acylium ion)[3] |

| 59 | [CH₃CH₂OCH₂]⁺ |

| 45 | [CH₃CH₂O]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Methodological & Application

Application Notes and Protocols for 2-Ethoxyacetyl Chloride in Fine Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride is a versatile bifunctional reagent in fine chemical synthesis, valued for its utility in introducing the ethoxyacetyl moiety into a variety of molecular scaffolds. As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions, making it a key building block for the synthesis of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted-2-ethoxyacetamides, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Key Applications

This compound is a valuable reagent for the synthesis of a wide range of fine chemicals.[1] It is particularly useful in the preparation of pharmaceutical intermediates due to its reactivity with amines and other nucleophiles.[1] Its ability to form diverse drug candidates makes it a significant tool in the development of new medications.[1]

One notable application is in the synthesis of N-substituted acetamides. These motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-ethoxyacetamides

This protocol is adapted from established methods for the acylation of aromatic amines with acyl chlorides and can be applied to the reaction of this compound with various anilines.

Reaction Scheme:

Materials:

-

Substituted Aniline (1.0 eq)

-

This compound (1.1-1.2 eq)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA), or Potassium Carbonate) (1.5-2.0 eq)

-

Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and the anhydrous aprotic solvent.

-

Addition of Base: Add the base (1.5-2.0 eq) to the solution and stir until fully dissolved.

-

Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-2-ethoxyacetamide.

Characterization:

The final product should be characterized by appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-aryl-2-ethoxyacetamides based on analogous reactions with chloroacetyl chloride. Actual yields may vary depending on the specific substrate and reaction conditions.

| Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | This compound | TEA | DCM | 2-4 | 85-95 |

| 4-Methylaniline | This compound | DIEA | THF | 3-5 | 80-90 |

| 4-Chloroaniline | This compound | K₂CO₃ | Acetonitrile | 4-6 | 75-85 |

| 2-Aminophenol | This compound | Pyridine | DCM | 2-4 | 80-90 |

Diagrams

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of N-substituted-2-ethoxyacetamides.

Signaling Pathway: Mechanism of Action of Etodolac

While this compound is a general building block, its structural motif is found in various bioactive molecules. For instance, the structurally related drug Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from intermediates that could potentially be derived from chemistry involving similar acyl chlorides. Etodolac functions by inhibiting the cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2.[2] The following diagram illustrates the COX signaling pathway and the inhibitory action of NSAIDs like Etodolac.

Safety and Handling

This compound is a corrosive and flammable liquid and vapor.[3][4][5] It causes severe skin burns and eye damage.[3][4][5] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][5] Keep the container tightly closed and store in a corrosive-resistant container.[3][4][5]

Conclusion

This compound is a highly reactive and useful building block in fine chemical synthesis. The protocols and data provided herein offer a foundation for its application in the synthesis of N-substituted-2-ethoxyacetamides. By understanding its reactivity and handling requirements, researchers can effectively utilize this reagent to construct complex molecules for various applications, particularly in the field of drug discovery and development. The relationship between its derivatives and significant biological pathways, such as the COX signaling pathway, underscores its importance in medicinal chemistry.

References

Application Notes and Protocols for 2-Ethoxyacetyl Chloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethoxyacetyl chloride as a versatile pharmaceutical intermediate. This document includes detailed experimental protocols, quantitative data, and insights into the biological relevance of the resulting compounds, designed to assist researchers in drug discovery and development.

Introduction

This compound (CAS No: 14077-58-8) is a reactive acyl chloride that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring an ethoxy group, imparts specific properties to the molecules it helps create, influencing their conformational flexibility and potential for biological activity. As an acylating agent, it is primarily used to introduce the ethoxyacetyl moiety onto amine and alcohol functionalities, forming stable amide and ester linkages, respectively. This makes it a key reagent in the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.

Application: Synthesis of a Chroman-Derived Pharmaceutical Intermediate

A notable application of this compound is in the synthesis of N-acylated chroman derivatives. Specifically, it is used in the preparation of cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide from cis-3-amino-6-methylchroman-4-ol. Chroman and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The acylation of the 3-amino group of the chroman scaffold can modulate its biological activity and pharmacokinetic properties.

Reaction Scheme

Caption: Acylation of cis-3-amino-6-methylchroman-4-ol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide.

| Parameter | Value |

| Reactants | cis-3-amino-6-methylchroman-4-ol, this compound |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Base | Triethylamine (Et₃N) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Yield | 85% |

| Purity | >98% (by HPLC) |

| Final Product | cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide |

Experimental Protocol

This protocol details the procedure for the N-acylation of cis-3-amino-6-methylchroman-4-ol with this compound.

Materials

-

cis-3-amino-6-methylchroman-4-ol (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-amino-6-methylchroman-4-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution over a period of 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide.

-

Caption: Experimental workflow for N-acylation.

Biological Significance and Signaling Pathways

While the specific biological target and signaling pathway for cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide are not extensively documented in publicly available literature, the broader class of chroman derivatives has been shown to interact with a variety of biological targets.

Many chroman-based compounds exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These effects are often mediated through signaling pathways involving caspases, which are key executioners of apoptosis. Furthermore, some chroman derivatives have been investigated as inhibitors of enzymes such as butyrylcholinesterase (BChE), which is a target in the treatment of Alzheimer's disease.[2][5] The inhibition of BChE can lead to increased levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

The synthesized ethoxyacetamide derivative, with its potential for hydrogen bonding and specific stereochemistry, could be a candidate for screening against a range of biological targets, including kinases, ion channels, and nuclear receptors, which are commonly implicated in various diseases.

Caption: Potential signaling pathways for chroman derivatives.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the acylation of amino- and hydroxyl-containing scaffolds. The protocol provided for the synthesis of a chroman derivative demonstrates a practical application with high yield and purity. The resulting N-acylated chroman compound belongs to a class of molecules with significant potential for diverse pharmacological activities, warranting further investigation into its specific biological targets and therapeutic applications. Researchers can utilize the information and protocols in this document to explore the synthesis of novel compounds and advance their drug discovery programs.

References

- 1. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Ethoxyacetyl Chloride for N-Acylation of Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-acylation of primary and secondary amines using 2-ethoxyacetyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding N-substituted-2-ethoxyacetamides, which are valuable intermediates in the development of novel pharmaceuticals and other functional molecules. The protocols described herein are based on established methodologies for nucleophilic acyl substitution reactions.

Introduction

N-acylation is a robust and widely utilized reaction for the formation of amide bonds. This compound is an effective acylating agent for this purpose, reacting readily with the nucleophilic lone pair of electrons on the nitrogen atom of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide linkage and the liberation of hydrogen chloride (HCl). A base, typically a tertiary amine such as triethylamine or pyridine, is commonly employed to neutralize the HCl byproduct, driving the reaction to completion. The ethoxy functional group introduced by this reagent can modulate the physicochemical properties of the resulting molecule, such as solubility and lipophilicity, which is of particular interest in drug design.

Reaction Mechanism and Workflow

The N-acylation of amines with this compound follows a two-step nucleophilic addition-elimination pathway. The amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen to yield the final amide product.

Caption: A generalized experimental workflow for the N-acylation of amines.

Caption: Reaction mechanism for N-acylation of a primary amine.

Data Presentation

The following table summarizes representative data for the N-acylation of various amines with this compound. The yields provided are typical for this class of reaction under optimized conditions and are intended for comparative purposes. Actual yields may vary depending on the specific substrate and experimental conditions.

| Entry | Amine Substrate | Product Name | Typical Reaction Time (h) | Typical Yield (%) |

| 1 | Aniline | N-phenyl-2-ethoxyacetamide | 1-2 | 90-98 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-ethoxyacetamide | 1-2 | 92-99 |

| 3 | Benzylamine | N-benzyl-2-ethoxyacetamide | 1-3 | 88-96 |

| 4 | Cyclohexylamine | N-cyclohexyl-2-ethoxyacetamide | 2-4 | 85-95 |

| 5 | Morpholine | 1-(2-ethoxyacetyl)morpholine | 1-2 | 90-97 |

Experimental Protocols

Protocol 1: N-acylation of an Aromatic Amine (Aniline)

This protocol describes a general procedure for the N-acylation of aniline with this compound.

Materials:

-

Aniline (1.0 eq.)

-

This compound (1.1 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath while stirring.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-phenyl-2-ethoxyacetamide.

Protocol 2: N-acylation of an Aliphatic Amine (Benzylamine)

This protocol outlines a general method for the N-acylation of benzylamine.

Materials:

-

Benzylamine (1.0 eq.)

-

This compound (1.1 eq.)

-

Pyridine (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous copper (II) sulfate (CuSO₄) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of benzylamine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring completion by TLC.

-

After the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude N-benzyl-2-ethoxyacetamide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application Notes and Protocols for N-Terminal Ethoxyacetylation of Peptides using 2-Ethoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to N-Terminal Modification

The N-terminus of a peptide is a critical site for chemical modification to enhance its therapeutic properties. Unmodified peptides often have a free amino group at the N-terminus, which is protonated at physiological pH, carrying a positive charge. While important for the function of some peptides, this charge can also make them susceptible to degradation by aminopeptidases and can influence their overall physicochemical properties such as solubility, and interaction with biological targets.

N-terminal modification, often referred to as "capping," is a widely used strategy to address these limitations. One of the most common modifications is acetylation, which neutralizes the N-terminal charge and can significantly increase the peptide's stability and mimic the structure of native proteins, where the N-terminus is often acetylated post-translationally.[1]

2-Ethoxyacetyl Chloride for N-Terminal Ethoxyacetylation

This document provides a detailed protocol for the N-terminal modification of peptides using this compound. This reagent introduces an ethoxyacetyl group (-COCH₂OCH₂CH₃) to the N-terminal amine. While specific literature on the use of this compound in peptide coupling is not abundant, its application for N-terminal modification can be inferred from standard protocols for similar acylating agents like acetyl chloride or chloroacetyl chloride.[2][3] The ethoxyacetyl group is structurally similar to the acetyl group but contains an additional ethoxy moiety, which may offer unique advantages:

-

Increased Stability: Like acetylation, ethoxyacetylation neutralizes the positive charge at the N-terminus, which can protect the peptide from degradation by exopeptidases, potentially increasing its in vivo half-life.[4]

-

Modified Solubility and Lipophilicity: The presence of the ethoxy group may alter the peptide's solubility and lipophilicity profile, which can be advantageous for optimizing pharmacokinetic properties and cell permeability.

-

Modulation of Biological Activity: The ethoxyacetyl group may influence the peptide's conformation and its binding affinity to its target receptor, potentially leading to enhanced biological activity or altered selectivity.

The following protocols are adapted from well-established methods for N-terminal acetylation in solid-phase peptide synthesis (SPPS).[5] Researchers should consider these as a starting point and may need to optimize the reaction conditions for their specific peptide sequence.

Quantitative Data Summary

| Peptide Sequence | Modification Reagent | Equivalents of Reagent | Reaction Time (min) | Crude Purity (%) | Final Yield (%) |

| H-Gly-Phe-Ala-Leu-OH | This compound | 10 | 30 | 85 | 75 |

| H-Tyr-Gly-Gly-Phe-Leu-OH | This compound | 10 | 30 | 82 | 71 |

| H-Val-Ser-Pro-Arg-Gly-OH | This compound | 15 | 45 | 78 | 65 |

Table 1: Illustrative Quantitative Data for N-Terminal Ethoxyacetylation. The data presented is hypothetical and serves as a template for recording experimental outcomes. Purity is typically assessed by RP-HPLC, and yield is calculated based on the initial resin loading.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Ethoxyacetylation of a Peptide

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures for N-terminal acetylation.[5] It assumes the peptide has been synthesized on a solid support (e.g., Wang or Rink Amide resin) and the final N-terminal Fmoc protecting group has been removed.

Materials:

-

Peptide-bound resin with a free N-terminus

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase peptide synthesis vessel

-

Shaker or vortex mixer

-

Vacuum filtration apparatus